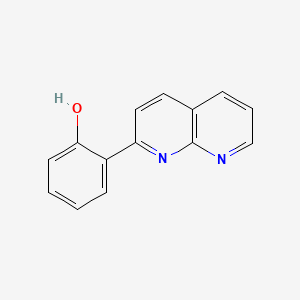

2-(1,8-Naphthyridin-2-yl)phénol

Vue d'ensemble

Description

2-(1,8-Naphthyridin-2-yl)phénol: est un composé hétérocyclique qui contient à la fois une naphtyridine et un groupement phénol. Ce composé est connu pour sa capacité à améliorer sélectivement l'activité de transcription du transducteur de signal et de l'activateur de la transcription 1 (STAT1) induit par les cytokines, ce qui en fait un outil précieux pour la recherche scientifique .

Applications De Recherche Scientifique

Chemistry

2-(1,8-Naphthyridin-2-yl)phenol serves as a valuable building block in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. Its unique structure allows for the formation of metal complexes that exhibit interesting properties.

Biology

The compound has been shown to selectively enhance the transcription activity of Signal Transducer and Activator of Transcription 1 (STAT1), playing a crucial role in cytokine signaling pathways. This specificity makes it useful in studying immune responses and cellular signaling mechanisms.

Medicine

The enhancement of STAT1 activity by 2-(1,8-Naphthyridin-2-yl)phenol has potential therapeutic implications:

- Cancer Research: The compound enhances the antiproliferative effects of interferon-gamma (IFN-γ) on cancer cells, making it a candidate for combination therapies aimed at improving treatment efficacy while potentially reducing side effects.

Industry

Due to its unique properties, this compound is also explored in the development of new materials and sensors.

Biochemical Mechanism

Mechanism of Action:

2-(1,8-Naphthyridin-2-yl)phenol enhances IFN-γ-induced STAT1-dependent signaling by prolonging the tyrosine phosphorylation of STAT1. This leads to increased expression of STAT1 target genes such as IRF3.

Cellular Effects:

The compound does not affect the transcription activities of other transcription factors like STAT3 or NF-κB, making it a selective enhancer for STAT1 signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(1,8-Naphthyridin-2-yl)phenol:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-NP | MCF7 | ~6.53 | |

| Staurosporine | MCF7 | ~4.51 | |

| 2-NP | Fibrosarcoma Cells | Not specified |

In laboratory settings, treatment with 2-(1,8-Naphthyridin-2-yl)phenol resulted in a significant increase in STAT1-dependent reporter gene expression and enhanced antiproliferative effects against human cancer cells.

Case Studies

Several case studies have documented the effects and applications of 2-(1,8-Naphthyridin-2-yl)phenol:

- Study on Human Cancer Cells: A study reported that treatment with 2-(1,8-Naphthyridin-2-yl)phenol resulted in a two-fold increase in STAT1-dependent reporter gene expression, correlating with enhanced antiproliferative effects against human cancer cells.

- Combination Therapies: Research indicates that combining this compound with other chemotherapeutic agents may yield synergistic effects. This approach could potentially lower required dosages and reduce side effects associated with cancer treatments.

Mécanisme D'action

Target of Action

The primary target of the compound 2-(1,8-Naphthyridin-2-yl)phenol is the transcription factor Signal Transducer and Activator of Transcription 1 (STAT1) . STAT1 plays a critical role in the regulation of cell survival, proliferation, and differentiation in nearly all tissue types .

Mode of Action

2-(1,8-Naphthyridin-2-yl)phenol selectively enhances cytokine-induced STAT1 transcription activity . The compound is shown to prolong INF-g-induced tyrosine phosphorylation of STAT1 .

Biochemical Pathways

The compound 2-(1,8-Naphthyridin-2-yl)phenol enhances IFN-γ-induced STAT1-dependent signaling . The affected pathway is the JAK/STAT signaling pathway .

Pharmacokinetics

It is known that the compound is soluble in dmso to 100 mm and in ethanol to 25 mm . This solubility profile suggests that the compound may have good bioavailability.

Result of Action

2-(1,8-Naphthyridin-2-yl)phenol increases IFN-γ-induced expression of the STAT1 target gene IRF3 and STAT1 phosphorylation . It also accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells .

Action Environment

The action of 2-(1,8-Naphthyridin-2-yl)phenol is influenced by the cellular environment. The compound is cell-permeable , which means it can cross cell membranes to reach its target. The compound’s action, efficacy, and stability could be influenced by factors such as the presence of other signaling molecules, the state of the target cells, and the overall physiological state of the organism.

Analyse Biochimique

Biochemical Properties

2-(1,8-Naphthyridin-2-yl)phenol plays a significant role in biochemical reactions by selectively enhancing STAT1 transcription activity. It does not affect the transcription activities of STAT3 or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This compound prolongs IFN-γ-induced tyrosine phosphorylation of STAT1 in NIH3T3 cells and accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells . The interactions of 2-(1,8-Naphthyridin-2-yl)phenol with STAT1 are crucial for its biochemical properties, as it enhances the expression of STAT1 target genes such as interferon regulatory factor 1 .

Cellular Effects

2-(1,8-Naphthyridin-2-yl)phenol has notable effects on various types of cells and cellular processes. It enhances the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, leading to increased STAT1-dependent transcription . This compound has been shown to inhibit the proliferation of human breast cancer and fibrosarcoma cells by enhancing the antiproliferative effects of IFN-γ . Additionally, 2-(1,8-Naphthyridin-2-yl)phenol does not affect cells lacking STAT1, indicating its specific action on STAT1-dependent pathways .

Molecular Mechanism

The molecular mechanism of 2-(1,8-Naphthyridin-2-yl)phenol involves its selective enhancement of STAT1 transcription activity. This compound increases the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, which may underlie its enhancement of STAT1-dependent transcription . By prolonging the phosphorylation state of STAT1, 2-(1,8-Naphthyridin-2-yl)phenol enhances the expression of STAT1 target genes and accentuates the antiproliferative effects of IFN-γ in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,8-Naphthyridin-2-yl)phenol have been observed to change over time. This compound has been shown to prolong the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The stability and degradation of 2-(1,8-Naphthyridin-2-yl)phenol in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of 2-(1,8-Naphthyridin-2-yl)phenol vary with different dosages in animal models. At a concentration of 45 µM, this compound enhances IFN-γ-induced STAT1-dependent signaling without affecting STAT3-dependent signaling or NF-κB-dependent signaling . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, but it is important to consider the dosage when evaluating the effects of 2-(1,8-Naphthyridin-2-yl)phenol in animal models .

Metabolic Pathways

2-(1,8-Naphthyridin-2-yl)phenol is involved in metabolic pathways that enhance STAT1 activity. It increases the expression of STAT1 target genes and prolongs the phosphorylation state of STAT1 in response to IFN-γ . The specific enzymes or cofactors that interact with 2-(1,8-Naphthyridin-2-yl)phenol in these metabolic pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels are significant for its role in enhancing STAT1 activity .

Transport and Distribution

The transport and distribution of 2-(1,8-Naphthyridin-2-yl)phenol within cells and tissues involve its cell-permeable nature. This compound selectively enhances cytokine-induced STAT1 transcription activity without affecting STAT3 or NF-κB transcription activity . The specific transporters or binding proteins that interact with 2-(1,8-Naphthyridin-2-yl)phenol have not been extensively studied, but its localization and accumulation within cells are crucial for its function .

Subcellular Localization

2-(1,8-Naphthyridin-2-yl)phenol is localized within cells where it selectively enhances STAT1 transcription activity. This compound prolongs the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The specific targeting signals or post-translational modifications that direct 2-(1,8-Naphthyridin-2-yl)phenol to specific compartments or organelles have not been extensively studied, but its subcellular localization is important for its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 2-(1,8-Naphthyridin-2-yl)phénol peut être réalisée par différentes méthodes. Une approche courante implique le couplage déshydrogénant du (2-aminopyridin-3-yl)méthanol et d'un alcool secondaire en présence d'un catalyseur à l'iridium soluble dans l'eau sous une atmosphère d'air . Cette méthode permet d'obtenir le produit souhaité avec des rendements modérés à élevés (62 à 88 %).

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'utilisation de systèmes catalytiques efficaces et d'approches écologiques est mise en avant dans la synthèse de composés naphtyridiniques apparentés .

Analyse Des Réactions Chimiques

Types de réactions: Le 2-(1,8-Naphthyridin-2-yl)phénol subit diverses réactions chimiques, notamment :

Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites, impliquant souvent l'utilisation d'agents réducteurs comme le borohydrure de sodium.

Substitution: Le groupe hydroxyle phénolique peut participer à des réactions de substitution, telles que l'alkylation ou l'acylation, pour former des éthers ou des esters.

Réactifs et conditions courantes :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution: Les halogénures d'alkyle ou les chlorures d'acyle sont des réactifs typiques pour les réactions de substitution.

Principaux produits :

Oxydation: Quinones ou autres dérivés oxydés.

Réduction: Formes réduites du composé.

Substitution: Éthers ou esters, selon le substituant introduit.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Biologie: Le composé améliore la signalisation dépendante du STAT1, ce qui le rend utile dans les études liées à la signalisation des cytokines et à la réponse immunitaire

5. Mécanisme d'action

Le this compound exerce ses effets en améliorant sélectivement l'activité de transcription du STAT1 induite par les cytokines . Cette amélioration est obtenue en prolongeant la phosphorylation de la tyrosine du STAT1 en réponse à l'interféron-gamma, augmentant ainsi la durée et l'intensité de l'expression génique dépendante du STAT1 . Le composé n'affecte pas les autres facteurs de transcription tels que le STAT3 ou le facteur nucléaire kappa B (NF-κB) .

Comparaison Avec Des Composés Similaires

Composés similaires :

Gemifloxacine: Un antibiotique fluoroquinolone contenant un noyau naphtyridine, utilisé pour traiter les infections bactériennes.

2-Amino-1,8-naphtyridine: Un composé apparenté utilisé dans la synthèse de divers composés hétérocycliques.

Unicité: Le 2-(1,8-Naphthyridin-2-yl)phénol est unique dans son amélioration sélective de l'activité de transcription du STAT1 sans affecter d'autres facteurs de transcription . Cette spécificité en fait un outil précieux dans la recherche axée sur les voies de signalisation du STAT1 et leurs implications dans les maladies .

Activité Biologique

2-(1,8-Naphthyridin-2-yl)phenol (commonly referred to as 2-NP) is a phenolic compound that has garnered attention for its biological activities, particularly in cancer research. This compound selectively enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1), which plays a crucial role in mediating immune responses and inhibiting tumor cell proliferation.

- Molecular Formula : C13H10N2O

- Molecular Weight : 222.24 g/mol

- CAS Number : 65182-56-1

- Physical State : Solid

- Solubility : Soluble in DMSO (≥10 mg/ml)

- Melting Point : 193-196 °C

2-NP acts as a selective enhancer of STAT1 transcription activity without affecting STAT3 or NF-κB pathways. This specificity is significant because it allows for targeted therapeutic strategies in conditions where STAT1 is beneficial, such as in certain cancer types. The compound prolongs the tyrosine phosphorylation of STAT1 induced by interferon-gamma (IFN-γ), thereby enhancing its antiproliferative effects in various cancer cell lines, including MCF-7 (human breast cancer) and fibrosarcoma cells .

Anticancer Properties

- Inhibition of Cell Proliferation :

- IC50 Values :

- Mechanistic Insights :

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-NP | MCF7 | ~6.53 | |

| Staurosporine | MCF7 | ~4.51 | |

| 2-NP | Fibrosarcoma Cells | Not specified |

Enhancer of Immune Response

The ability of 2-NP to enhance STAT1 activity suggests its role in modulating immune responses. By amplifying the effects of IFN-γ, it may improve the efficacy of immunotherapies targeting tumors that exploit immune evasion mechanisms.

Case Studies

Several studies have documented the effects of 2-NP:

- Study on Human Cancer Cells : A study reported that treatment with 2-NP resulted in a two-fold increase in STAT1-dependent reporter gene expression, which correlated with enhanced antiproliferative effects against human cancer cells .

- Combination Therapies : Research indicates that combining 2-NP with other chemotherapeutic agents may yield synergistic effects, potentially leading to lower required dosages and reduced side effects .

Propriétés

IUPAC Name |

2-(1,8-naphthyridin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425411 | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65182-56-1 | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-NP?

A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.

Q2: What are the potential anticancer effects of 2-NP?

A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.